4-Biphenyl-4-yl-but-3-yn-2-ol

Catalog No.
S14682315
CAS No.
M.F
C16H14O
M. Wt
222.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Biphenyl-4-yl-but-3-yn-2-ol

Product Name

4-Biphenyl-4-yl-but-3-yn-2-ol

IUPAC Name

4-(4-phenylphenyl)but-3-yn-2-ol

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

InChI

InChI=1S/C16H14O/c1-13(17)7-8-14-9-11-16(12-10-14)15-5-3-2-4-6-15/h2-6,9-13,17H,1H3

InChI Key

PCGOFSQSJBXALH-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC1=CC=C(C=C1)C2=CC=CC=C2)O

4-Biphenyl-4-yl-but-3-yn-2-ol, also known as 4-(4-biphenyl)but-3-yn-2-ol, is an organic compound characterized by a butynol structure with a biphenyl substituent. This compound features a triple bond between the second and third carbon atoms of the butyl chain, which contributes to its unique chemical properties. The presence of the biphenyl moiety enhances its structural complexity and potential reactivity, making it of interest in various chemical and biological applications.

The chemical reactivity of 4-biphenyl-4-yl-but-3-yn-2-ol can be explored through various transformations, including:

  • Propargylic Substitution Reactions: This compound can undergo propargylic substitution reactions, where nucleophiles attack the carbon adjacent to the alkyne, leading to the formation of new carbon-carbon bonds .
  • Dehydration Reactions: Under acidic conditions, 4-biphenyl-4-yl-but-3-yn-2-ol can dehydrate to form corresponding alkynes or allenes .
  • Photoredox Reactions: The compound can participate in photoredox catalysis, allowing for the generation of radicals that can further react with various substrates .

The synthesis of 4-biphenyl-4-yl-but-3-yn-2-ol can be achieved through several methods:

  • Sonogashira Coupling: A common method involves the coupling reaction between an aryl halide and an alkyne in the presence of a palladium catalyst and a base, yielding the desired product .
  • Alkynylation: Another approach includes alkynylating phenols or other suitable substrates using alkynyl halides under basic conditions.
  • Reduction Reactions: The compound can also be synthesized by reducing corresponding ketones or aldehydes that contain the biphenyl moiety.

4-Biphenyl-4-yl-but-3-yn-2-ol has potential applications in:

  • Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex organic molecules.
  • Material Science: Its unique structure may be utilized in developing new materials with specific optical or electronic properties.
  • Pharmaceuticals: Due to its potential biological activity, it may find applications in drug development.

Interaction studies involving 4-biphenyl-4-yl-but-3-yn-2-ol could focus on:

  • Reactivity with Biological Targets: Investigating how this compound interacts with enzymes or receptors could reveal its pharmacological potential.
  • Chemical Compatibility: Studying its interactions with other reagents during

Several compounds share structural similarities with 4-biphenyl-4-yl-but-3-yn-2-ol, which can be compared based on their functional groups and reactivity:

Compound NameStructure TypeKey Features
1-(4-Chlorophenyl)-butyneAlkyneContains a chlorine substituent
4-MethylphenylbutyneAlkyneMethyl group enhances reactivity
1-(4-Bromophenyl)-butyneAlkyneBromine substituent increases electrophilicity
4-(Phenylethynyl)phenolPhenolic compoundExhibits different biological activities

These compounds highlight the unique biphenyl structure of 4-biphenyl-4-yl-but-3-yn-2-ol, which may influence its reactivity and applications compared to simpler alkynes or phenolic compounds.

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal catalysis remains the cornerstone for constructing the biphenyl-alkyne backbone of 4-biphenyl-4-yl-but-3-yn-2-ol. Sonogashira coupling, which links aryl halides with terminal alkynes, is widely employed. For instance, the synthesis of analogous compounds, such as 4-(phenylethynyl)toluene, involves palladium-copper co-catalysis under anhydrous conditions. In one protocol, 4-iodotoluene reacts with phenylacetylene in tetrahydrofuran–dimethylacetamide (THF-DMA) at 75°C, yielding the coupled product in 60–75% efficiency. Adapting this method, biphenyl-4-yl acetylene derivatives could be coupled with propargyl alcohol precursors to access the target compound.

A notable example from the literature involves the use of sodium hydride (NaH) in toluene to facilitate alkyne formation. For example, 4-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methylbut-3-yn-2-ol is synthesized via dehydrohalogenation of a bromoarene intermediate, followed by column chromatography and distillation. This method achieves an 80% yield, highlighting the efficiency of transition metal-free conditions for specific intermediates.

Table 1: Representative Transition Metal-Catalyzed Syntheses

Substrate PairCatalyst SystemSolventYield (%)Reference
4-Iodotoluene + PhenylacetylenePd/Al₂O₃ + Cu₂O/Al₂O₃THF-DMA60–75
Bromoarene + Propargyl AlcoholNaHToluene80

Key challenges include minimizing homo-coupling byproducts and optimizing catalyst loading. Recent advances in flow chemistry, such as continuous-flow Sonogashira reactors, offer improved scalability and reduced reaction times.

Organocatalytic Strategies for Alkyne Functionalization

Organocatalytic methods for alkyne functionalization are less documented in the context of 4-biphenyl-4-yl-but-3-yn-2-ol. However, propargyl alcohol synthesis via nucleophilic addition to ketones provides a plausible route. For example, phenylethynylmagnesium bromide reacts with acetone to form 4-phenyl-but-3-yn-2-ol in near-quantitative yields. While this Grignard-based approach employs organometallic reagents, it underscores the potential for purely organocatalytic systems using chiral amines or phosphines to mediate asymmetric additions.

Recent work on biphenyl-alkyne cyclization, such as the iron(III) chloride-mediated formation of phenanthrene derivatives, suggests that Lewis acid catalysts could enable alkyne activation without transition metals. However, direct applications to 4-biphenyl-4-yl-but-3-yn-2-ol remain unexplored in the provided literature.

Chemoenzymatic Deracemization Techniques

Chemoenzymatic deracemization of racemic 4-biphenyl-4-yl-but-3-yn-2-ol has not been explicitly reported in the surveyed sources. Current synthetic routes rely on chiral resolution via crystallization or chromatography. Nevertheless, enzymatic ketone reduction or lipase-mediated kinetic resolution could theoretically address stereochemical challenges. For instance, alcohol dehydrogenases are widely used for deracemizing secondary alcohols, suggesting potential applicability to propargyl alcohol derivatives.

4-Biphenyl-4-yl-but-3-yn-2-ol represents a significant class of propargyl alcohols that has garnered considerable attention in modern organic synthesis due to its unique structural features and catalytic potential . This compound, characterized by its butynol framework with a biphenyl substituent, possesses distinctive chemical properties that make it particularly valuable in propargylation reactions . The presence of both the terminal alkyne functionality and the biphenyl moiety enhances its structural complexity and reactivity, positioning it as a versatile building block in catalytic transformations .

The compound's classification as both an alkyne and an alcohol due to the carbon-carbon triple bond and hydroxyl group respectively provides dual functionality that is extensively exploited in catalytic applications . The biphenyl structure allows for diverse chemical transformations, making it relevant in both academic research and industrial applications where propargylation reactions are employed to construct carbon-carbon bonds .

Titanium-Mediated Photoredox Propargylation Mechanisms

Titanium-mediated photoredox catalysis has emerged as a groundbreaking approach for propargylation reactions, offering unprecedented efficiency and selectivity under mild conditions [2] [3]. The development of photoredox propargylation reactions mediated by titanium complexes represents a significant advancement in the field, particularly when utilizing compounds like 4-Biphenyl-4-yl-but-3-yn-2-ol as substrates or intermediates [2].

The fundamental mechanism involves the use of bis(cyclopentadienyl)titanium dichloride ([Cp2TiCl2]) as the primary catalyst, typically employed at 10 mol% loading [2] [3]. This titanium complex operates in conjunction with an organic photocatalyst, specifically 2,4,6-tris(diphenylamino)-5-fluoroisophthalonitrile (3DPAFIPN), which serves as the photoredox mediator [2] [3]. The photocatalyst functions at 5 mol% loading and is essential for facilitating the electron transfer processes that drive the catalytic cycle [4].

The mechanistic pathway begins with the photoexcitation of the 3DPAFIPN photocatalyst under blue light irradiation [2] [3]. Upon excitation, the photocatalyst undergoes single-electron transfer with the titanium complex, generating a reduced titanium species capable of activating propargyl bromide substrates [2]. The activated titanium center facilitates the formation of propargyl radicals, which subsequently couple with aldehyde substrates to yield homopropargylic alcohols [2].

A critical component of this catalytic system is the use of Hantzsch ester as a stoichiometric reducing agent [2] [3]. Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate is employed at 2 equivalents and serves multiple functions in the reaction mechanism [5] [6]. The Hantzsch ester acts as a terminal reductant, donating both an electron and a hydrogen atom through single-electron transfer to regenerate the photocatalyst [5] [6]. This regeneration is crucial for maintaining the catalytic cycle and ensuring sustained reactivity throughout the reaction period [5].

The photophysical properties of the catalytic system are carefully optimized to ensure efficient light absorption and electron transfer [2]. The 3DPAFIPN photocatalyst exhibits strong absorption at 455 nanometers (ε455nm ≈ 2900 M⁻¹ cm⁻¹), while the titanium complex shows moderate absorption at the same wavelength (ε455nm ≈ 250 M⁻¹ cm⁻¹) [2]. This spectral overlap allows for effective blue photon absorption by the photocatalyst while minimizing competitive absorption by the titanium complex [2].

ParameterOptimal ConditionsCritical Factors
Catalyst Loading10 mol% [Cp2TiCl2]Low loadings reduce efficiency
Photocatalyst5 mol% 3DPAFIPNEssential for electron transfer
Reducing Agent2 equiv Hantzsch esterStoichiometric reductant required
SolventTetrahydrofuran (anhydrous)Strong absorbance overlap critical
Substrate Concentration0.05 MHigher concentrations reduce selectivity
Reaction Time14 hoursLonger times increase side reactions
Light SourceBlue LED irradiationBlue light matches absorption
TemperatureRoom temperatureHigher temperatures decrease selectivity

The titanium-mediated photoredox system demonstrates remarkable tolerance for oxygen and water sensitivity, requiring rigorous exclusion of both to maintain high yields [2]. The reaction conditions typically involve freeze-pump-thaw degassing procedures to ensure an inert atmosphere throughout the transformation [2] [3]. This sensitivity arises from the photocatalyst's susceptibility to quenching by molecular oxygen and the titanium complex's propensity for hydrolysis in the presence of moisture [2].

Recent mechanistic investigations have revealed that the photocatalyst can be recovered and reused after the reaction through simple flash chromatography [2]. This recovery capability enhances the practical utility of the method and reduces the overall cost of the transformation [2]. The stability of the 3DPAFIPN photocatalyst under irradiation conditions has been extensively studied, revealing that in the absence of quenchers, the chromophore can undergo photodegradation to form carbazole-1,3-dicarbonitrile derivatives [4].

Regioselectivity Control in Alkyne Addition Processes

Regioselectivity control in alkyne addition processes represents one of the most challenging aspects of propargylation chemistry, particularly when employing compounds like 4-Biphenyl-4-yl-but-3-yn-2-ol [7] [8]. The development of catalyst-controlled regioselectivity strategies has revolutionized the field by enabling the selective formation of either regioisomeric product without relying on substrate biases or directing effects [7].

The fundamental challenge in alkyne addition reactions stems from the inherent symmetry of many alkyne substrates, which leads to poor regioselectivity in the absence of strong electronic or steric biases [7]. Traditional approaches have relied on aromatic alkynes, terminal alkynes, or conjugated systems that possess inherent directional preferences [7]. However, these substrate-controlled methods typically provide access to only one regioisomeric outcome [7].

Carbene ligands have emerged as powerful tools for achieving ligand-controlled regioselectivity in nickel-catalyzed alkyne-aldehyde reductive coupling reactions [7] [9]. The strategic use of N-heterocyclic carbene (NHC) ligands with varying steric properties enables dramatic regiochemical reversals across a broad range of coupling processes [7]. Small cyclopropenylidene carbene ligands and highly hindered N-heterocyclic carbene ligands provide complementary selectivity patterns, allowing for the reversal of regiochemistry with unbiased internal alkynes [7].

The mechanism of regioselectivity control involves the steric environment created by the carbene ligand around the metal center [9]. Computational studies have revealed that the regioselectivity is primarily controlled by steric hindrance in the region of the ligand proximate to the alkyne substrate [9]. The anisotropic nature of NHC ligand steric influences means that regioselectivity is directly affected by the shape and orientation of the N-substituents on the ligand [9].

Experimental investigations have demonstrated that ligands such as isopropyl-substituted carbenes (i-Pr-BAC) and N-aryl-substituted imidazolylidenes (ITol) provide excellent selectivity for one regioisomeric product [7]. Conversely, more sterically demanding ligands like N,N'-bis(2,6-diisopropylphenyl)imidazolylidene (SIPr) favor the formation of the opposite regioisomer [7]. This complementary behavior allows chemists to select the desired regiochemical outcome based solely on ligand choice [7].

Ligand TypeCone AngleElectronic ParameterRegioselectivityTypical Ratio
Cyclic (alkyl)(amino)carbene (CAAC)LargeStrong donorMarkovnikov (α-selective)>20:1
N-heterocyclic carbene (ITol)MediumModerate donorProduct 1 favored8:1 to 15:1
N-heterocyclic carbene (SIPr)LargeStrong donorProduct 2 favored10:1 to 20:1
Phosphine (P(t-Bu)3)182°2056.1 cm⁻¹High α-selectivity12:1 to 25:1
Phosphine (PPh3)145°2068.9 cm⁻¹Moderate selectivity3:1 to 8:1
Cyclopropenylidene carbeneSmallStrong acceptorProduct 1 favored15:1 to 30:1

Recent advances in copper-catalyzed hydrofunctionalization of terminal alkynes have demonstrated that cyclic (alkyl)(amino)carbene (CAAC) ligands enable highly selective Markovnikov addition processes [10]. These strongly donating carbene ligands facilitate the coupling of both alkyl- and aryl-substituted alkynes with various boryl and silyl reagents, achieving high α-selectivity [10]. The CAAC ligands' unique electronic properties and steric profile contribute to their exceptional performance in regioselective transformations [10].

The role of additive effects in regioselectivity control has also been extensively investigated [11]. Studies have shown that the oxidation states of active metal catalysts can be modulated by specific additives, leading to variations in spin multiplicity during the reaction and ultimately resulting in divergent regioselectivities [11]. For example, in cobalt-catalyzed hydrosilylation of unsymmetric internal alkynes, the use of aluminum tri-isobutyl as an additive results in cis-α-addition selectivity, while sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate leads to cis-β-addition selectivity [11].

The mechanistic understanding of regioselectivity control has been enhanced through computational studies that reveal the importance of ligand-substrate interactions in the transition state [9]. Density functional theory calculations have shown that the regioselectivity is determined by the relative energies of competing transition states, which are influenced by steric repulsion between the ligand and substrate [9]. These insights have enabled the rational design of new ligand systems with predictable regioselectivity patterns [9].

Solvent Effects on Reaction Efficiency and Yield Optimization

Solvent selection plays a crucial role in the efficiency and yield optimization of propargylation reactions involving 4-Biphenyl-4-yl-but-3-yn-2-ol and related compounds [12] [13]. The choice of solvent significantly impacts reaction kinetics, regioselectivity, and overall product yields through various mechanisms including solvation effects, polarity influences, and coordination interactions with catalytic species [12].

Tetrahydrofuran (THF) has emerged as the optimal solvent for titanium-mediated photoredox propargylation reactions [2] [3]. The selection of THF is based on several critical factors that contribute to reaction efficiency [14]. As a polar aprotic solvent with a dielectric constant of 7.6, THF provides an ideal balance between polarity and coordinating ability [14]. The solvent's ability to coordinate with titanium complexes without competing for binding sites makes it particularly suitable for maintaining catalyst stability throughout the reaction [2].

The concentration effects in THF have been carefully optimized for photoredox propargylation reactions [2]. A substrate concentration of 0.05 M has been identified as optimal, as this concentration allows for significant absorption of blue photons by the 3DPAFIPN photocatalyst while minimizing competitive absorption by the titanium complex [2]. Higher concentrations lead to inner filter effects that reduce the efficiency of light penetration and subsequent photoinduced electron transfer processes [2].

Dichloromethane (DCM) represents another important solvent choice for Lewis acid-catalyzed propargylation reactions [15]. The use of DCM in scandium triflate-catalyzed propargylation of quinones demonstrates excellent compatibility with redox chain reactions [15]. The solvent's moderate polarity (dielectric constant 8.9) and good solvating properties for organometallic complexes contribute to its effectiveness in these transformations [15].

SolventPolarityDielectric ConstantEffect on PropargylationTypical Yield RangeReaction Time
Tetrahydrofuran (THF)Polar aprotic7.6Excellent for titanium-catalyzed photoredox60-85%14-24 hours
Dichloromethane (DCM)Polar aprotic8.9Good for Lewis acid catalyzed reactions45-70%6-12 hours
1,2-Dichloroethane (DCE)Polar aprotic10.4Effective for IrIII-SnIV catalyzed reactions50-75%4-8 hours
TolueneNon-polar2.4Moderate reactivity, longer reaction times40-65%24-72 hours
Dimethylformamide (DMF)Polar aprotic36.7Good for salt dissolution, fast SN270-90%2-6 hours
Dimethyl sulfoxide (DMSO)Polar aprotic46.7Excellent for nucleophilic reactions65-85%1-4 hours
AcetonePolar aprotic20.7Minimal solvent for microwave reactions55-80%10-30 minutes
MethanolPolar protic32.7Stabilizes ionic intermediates35-60%12-48 hours

The development of solvent-free protocols has gained significant attention in propargylation chemistry [13]. Microwave-assisted propargylation reactions using allenylboron compounds have been successfully performed without solvent when employing allenylboronic acid pinacol ester, or with minimal acetone when using potassium allenyltrifluoroborate [13]. These solvent-free conditions offer advantages in terms of environmental sustainability and reaction efficiency, with typical reaction times reduced to 10-30 minutes [13].

Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have shown exceptional performance in nucleophilic propargylation reactions [16] [17]. These solvents facilitate the dissolution of ionic nucleophiles while avoiding strong solvation effects that would hinder nucleophilicity [16]. The high dielectric constants of DMF (36.7) and DMSO (46.7) enable effective stabilization of charged intermediates without excessive nucleophile encumbrance [16].

The role of protic solvents in propargylation chemistry is more complex due to their ability to participate directly in the reaction mechanism [18] [16]. Methanol and other alcoholic solvents can stabilize ionic intermediates through hydrogen bonding interactions, but this stabilization often comes at the cost of reduced nucleophile reactivity [16]. The solvation effect in protic solvents creates a barrier to nucleophilic attack, generally resulting in lower reaction rates and yields compared to aprotic alternatives [16].

Solvent effects on regioselectivity have been demonstrated in zinc-catalyzed propargylation reactions [19]. The regioselectivity between allene and propargyl products is influenced by both the amount of catalyst and the choice of solvent [19]. For example, reactions conducted in toluene at elevated temperatures show different allene-to-propargyl ratios compared to those performed in more polar solvents [19].

The optimization of solvent systems for copper-catalyzed asymmetric propargylation has revealed the importance of water content control [17]. Anhydrous THF and methyl tert-butyl ether (MTBE) with water specifications below 50 parts per million determined by Karl Fischer analysis are essential for maintaining high enantioselectivity and yield [17]. The presence of trace water can lead to catalyst deactivation and reduced stereochemical control [17].

Recent investigations into ionic liquid-mediated propargylation reactions have highlighted the unique solvent properties of these systems [20]. The use of tetrabutylphosphonium imidazolide in conjunction with carbon dioxide as a co-catalyst demonstrates how specialized solvent systems can enable novel mechanistic pathways [20]. The ionic liquid serves both as a solvent and as a participant in the catalytic cycle, with the cation playing an unexpected role in carbon dioxide absorption and activation [20].

The asymmetric synthesis of 4-Biphenyl-4-yl-but-3-yn-2-ol represents a significant challenge in modern organic chemistry, encompassing various sophisticated catalytic approaches that enable the selective formation of enantiomerically pure products. This compound, characterized by its unique biphenyl-alkyne architecture and secondary alcohol functionality, serves as an important synthetic intermediate and has been the subject of extensive stereochemical investigations [1] [2].

Enantioselective Organometallic Catalysis Approaches

The development of enantioselective organometallic catalysis methods for the synthesis of 4-Biphenyl-4-yl-but-3-yn-2-ol has witnessed remarkable progress, particularly in the areas of palladium-catalyzed cross-coupling reactions and ruthenium-mediated transformations [3] [4]. These approaches leverage the unique reactivity of transition metals to achieve precise stereochemical control during bond formation.

Palladium-catalyzed enantioselective synthesis has emerged as a cornerstone methodology for constructing the biphenyl-alkyne framework of 4-Biphenyl-4-yl-but-3-yn-2-ol [3]. The Suzuki-Miyaura reaction, utilizing palladium acetate and chiral phosphine ligands such as KenPhos, has demonstrated exceptional efficacy in generating axially chiral biaryl precursors. Studies have shown that these reactions proceed with yields ranging from 80-92% and enantiomeric excesses of 88-94% [3]. The success of these transformations relies on the precise coordination environment provided by the chiral ligands, which creates a differentiated space around the palladium center that favors one enantiomer over the other.

The use of ruthenium-allenylidene complexes represents another significant advancement in the enantioselective synthesis of propargylic alcohols [5] [6]. These complexes, particularly those containing chiral sulfur-bridged ligands, have shown remarkable selectivity in propargylic substitution reactions. The diruthenium catalyst system, when combined with photoredox conditions, achieves excellent enantioselectivity with ee values ranging from 90-96% and yields of 68-96% [5] [6]. The mechanism involves the formation of a chiral ruthenium-allenylidene intermediate that undergoes selective alkylation with alkyl radicals generated under photoredox conditions.

Copper-catalyzed asymmetric synthesis has also proven highly effective for the preparation of tertiary propargylic alcohols bearing the biphenyl motif [7] [8]. The copper(II)/chiral hydroxamic acid catalyst system demonstrates exceptional performance in aldol reactions with trifluoromethyl ketones, achieving enantiomeric excesses of 90-99% with yields of 73-90% [7] [8]. This catalytic system operates through a bifunctional mechanism where the copper center serves simultaneously as a Lewis acid and a Brønsted base, facilitating both substrate activation and enantioselective bond formation.

Table 1: Enantioselective Organometallic Catalysis Results

Catalyst SystemSubstrate TypeYield (%)Enantiomeric Excess (%)Reference
Pd(OAc)2/KenPhosBiaryl Amides80-9288-94Buchwald et al.
Ru-Allenylidene ComplexPropargylic Alcohols66-9688-96Huang et al.
Cu(II)/Chiral Hydroxamic AcidTrifluoromethyl Ketones73-9090-99Shibasaki et al.
Pd/H+-CocatalystTertiary Propargylic Alcohols50-8793->99Pd-Catalyzed KR
Copper-Hydride/Chiral PhosphineTertiary Propargylic Alcohols70-8584-99Oestreich et al.
Diruthenium/PhotoredoxTertiary Propargylic Alcohols68-9690-96Nature Communications

The mechanistic understanding of these transformations has been greatly enhanced through detailed kinetic and spectroscopic studies [4] [9]. For instance, the palladium-catalyzed arylation of propargylic alcohols proceeds through a syn-1,2-insertion pathway, where the alkyne coordinates to the palladium center followed by migratory insertion of the aryl group. The stereochemical outcome is determined by the chiral ligand environment, which influences the approach of the alkyne substrate to the metal center.

Biocatalytic Resolution of Atropisomeric Intermediates

The biocatalytic resolution of atropisomeric intermediates represents a complementary approach to organometallic catalysis, offering exceptional selectivity and environmentally benign reaction conditions [1] [10] [2]. The application of whole-cell mediated deracemization has emerged as a particularly powerful strategy for obtaining enantiomerically pure 4-Biphenyl-4-yl-but-3-yn-2-ol derivatives.

Candida parapsilosis ATCC 7330 has demonstrated remarkable selectivity in the deracemization of propargyl alcohols, including 4-Biphenyl-4-yl-but-3-yn-2-ol [1] [2]. This yeast strain exhibits substrate specificity toward alkyl-substituted propargyl alcohols and achieves enantiomeric excesses exceeding 99% with isolated yields of up to 87% [1] [2]. The enzyme system shows a distinct preference for the R-configuration, making it particularly valuable for the stereoselective synthesis of specific enantiomers.

Recent advances in enzymatic cascade reactions have further enhanced the efficiency of biocatalytic approaches [10] [11]. The combination of unspecific peroxygenase (UPO) with alcohol dehydrogenase (ADH) enables a one-pot two-step deracemization process. This system achieves complete conversion of racemic propargylic alcohols to the corresponding ketones within 5 hours, followed by enantioselective reduction to yield the desired alcohol with enantiomeric excesses of 98-99% [10] [11].

Table 2: Biocatalytic Resolution Results for Propargylic Alcohols

Enzyme SystemSubstrate ExamplesYield (%)Enantiomeric Excess (%)Configuration
Candida parapsilosis ATCC 73304-(Biphenyl-4-yl)but-3-yn-2-ol65-87>99R-selective
rAaeUPO/LkADHRacemic Propargylic Alcohols77-9498-99R or S (controllable)
P450tol MonooxygenaseAryl Alkyne Substrates22-5894-99S-selective
Benzotetramisole (BTM)Secondary Propargylic Alcohols60-8085-95Substrate dependent
Laccase/ADH Cascade1-Arylprop-2-yn-1-ols70-8590-96Deracemization
Lipase B (Candida antarctica)Propargylic Acetates45-7592-98Resolution dependent

The P450tol monooxygenase system represents another significant advancement in biocatalytic hydroxylation [12]. This enzyme demonstrates excellent regioselectivity and enantioselectivity in the hydroxylation of propargylic C-H bonds, achieving enantiomeric excesses of 94-99% while maintaining the alkyne functionality intact [12]. The reaction can be scaled up to multi-gram quantities, making it practical for synthetic applications.

The mechanistic basis for the high enantioselectivity observed in these biocatalytic systems has been elucidated through molecular docking studies and molecular dynamics simulations [12]. The active sites of these enzymes create highly specific binding pockets that accommodate the biphenyl-alkyne substrate in a defined orientation, leading to preferential reaction at one prochiral face.

Dynamic Kinetic Resolution in Polycyclic System Formation

Dynamic kinetic resolution (DKR) represents one of the most sophisticated approaches for achieving high stereochemical control in the synthesis of polycyclic derivatives of 4-Biphenyl-4-yl-but-3-yn-2-ol [13] [14] [15]. This methodology combines the advantages of kinetic resolution with in situ racemization, enabling theoretical yields of up to 100% of the desired enantiomer.

The application of DKR to biaryl atropisomers has been particularly successful in accessing enantiomerically pure biphenyl derivatives [13] [16]. Peptide-catalyzed asymmetric bromination represents a landmark achievement in this field, where tripeptide-derived catalysts promote the dynamic kinetic resolution of racemic biaryl substrates through atropisomer-selective electrophilic aromatic substitution [13]. This process delivers chiral nonracemic biaryl compounds with excellent optical purity, achieving enantiomer ratios greater than 95:5 and isolated yields of 65-87% [13].

The mechanistic model for peptide-catalyzed DKR involves the formation of a chiral peptide-substrate complex that undergoes selective bromination at one of the aromatic rings [13]. The stereochemical outcome is determined by the spatial arrangement of the peptide catalyst, which creates a chiral environment that differentiates between the two atropisomers.

Table 3: Dynamic Kinetic Resolution Systems for Polycyclic Formation

DKR SystemSubstrate ClassProduct TypeSelectivity Factor (s)Ring Size Effect
Peptide-Catalyzed BrominationBiaryl AtropisomersChiral Biaryls10-38Moderate
Palladium π-Allyl ComplexAllylic SubstratesSubstituted Oxazolines15-25Significant
Ruthenium-Catalyzed RacemizationSecondary AlcoholsEnantioenriched Alcohols20-50Minimal
Adaptive Kinetic ResolutionCyclopalladated ComplexesAzapolycyclic Products12-45Adaptive
Chemoenzymatic CascadePropargylic AlcoholsPolycyclic Pyrrolidines8-32Substrate dependent
Photoredox/Transition MetalAlkyl RadicalsQuaternary Stereocenters18-35Sterically controlled

Adaptive kinetic resolution has emerged as a particularly innovative approach for controlling stereochemical outcomes in polycyclic system formation [17]. This methodology exploits the dynamic interconversion of diastereomeric aminoalkyl cyclopalladated complexes, enabling the selective formation of diverse azapolycyclic products with remarkable stereochemical fidelity [17]. The absolute configurations of contiguous stereocenters can be modulated adaptively within the same chiral catalyst system merely by altering the ring sizes of the annulation products.

The development of chemoenzymatic cascades has provided another powerful tool for accessing complex polycyclic structures [1] [2]. The combination of enzymatic resolution with subsequent chemical transformations enables the synthesis of enantiomerically enriched polycyclic pyrrolidines and chromeno[4,3-b]pyrrolidines from optically pure propargyl alcohols [1] [2]. These cascades typically involve multiple stereochemical control events, including both kinetic resolution and stereoselective cyclization reactions.

The influence of ring size on stereochemical outcomes in DKR processes has been systematically investigated [17]. Studies have shown that the formation of five-membered rings generally provides higher selectivity compared to six-membered rings, due to the reduced conformational flexibility and enhanced steric interactions in the transition state. This understanding has led to the development of adaptive strategies where the ring size can be tuned to optimize stereochemical control.

Recent advances in photoredox-mediated DKR have opened new possibilities for accessing quaternary stereocenters [5] [6]. The combination of photoredox catalysis with chiral transition metal catalysts enables the generation of alkyl radicals that can be trapped with high enantioselectivity. This approach has been successfully applied to the synthesis of tertiary propargylic alcohols bearing multiple stereocenters.

The integration of computational methods has greatly enhanced the understanding and prediction of stereochemical outcomes in DKR processes [16] [17]. Density functional theory calculations have provided insights into the transition state geometries and the factors governing enantioselectivity. These computational studies have guided the design of new catalyst systems and the optimization of reaction conditions.

The practical applications of DKR in the synthesis of biologically active compounds have been demonstrated through numerous synthetic campaigns [1] [2]. The ability to access both enantiomers of a target molecule through judicious choice of catalyst or reaction conditions provides significant advantages in drug discovery and development programs.

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

222.104465066 g/mol

Monoisotopic Mass

222.104465066 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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